molecular formula C7H6O B125877 Benzaldehyde-2,3,4,5,6-d5 CAS No. 14132-51-5

Benzaldehyde-2,3,4,5,6-d5

Cat. No.: B125877
CAS No.: 14132-51-5
M. Wt: 111.15 g/mol
InChI Key: HUMNYLRZRPPJDN-RALIUCGRSA-N
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Description

Benzaldehyde-2,3,4,5,6-d5, also known as pentadeuterobenzaldehyde, is a deuterated form of benzaldehyde. Its chemical structure is represented by the formula C6D5CHO, where five hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is primarily used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde-2,3,4,5,6-d5 can be synthesized through a deuterium exchange method. One common approach involves reacting benzaldehyde with heavy water (D2O) under specific conditions to replace the hydrogen atoms with deuterium . The reaction typically requires a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of heavy water and a suitable catalyst to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure maximum deuterium incorporation and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde-2,3,4,5,6-d5 undergoes various chemical reactions similar to benzaldehyde. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde-2,3,4,5,6-d5 has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde-d6: A fully deuterated form of benzaldehyde where all six hydrogen atoms are replaced by deuterium.

    Benzaldehyde-α-d1: A deuterated form where only the hydrogen atom on the aldehyde group is replaced by deuterium.

    Benz-13C6-aldehyde: A carbon-13 labeled form of benzaldehyde

Uniqueness

Benzaldehyde-2,3,4,5,6-d5 is unique due to its selective deuteration on the benzene ring, which provides specific isotopic labeling without altering the aldehyde functional group. This selective labeling is particularly useful in NMR spectroscopy and isotope labeling studies, offering distinct advantages over fully deuterated or other partially deuterated analogs .

Properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457148
Record name Benzaldehyde-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14132-51-5
Record name Benzaldehyde-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14132-51-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 2
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 3
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 4
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 5
Benzaldehyde-2,3,4,5,6-d5
Reactant of Route 6
Benzaldehyde-2,3,4,5,6-d5

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